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BCzVBi

Cat. No.: B1179736
CAS No.: 158604-97-8
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Description

BCzVBi, or 4,4''-BIS(9-ETHYL-3-CARBAZOVINYLENE)-1,1''-BIPHENYL (CAS 475480-90-1), is an organic semiconductor (C44H36N2) that serves as a critical high-purity blue dopant in the emissive layer of Organic Light-Emitting Diodes (OLEDs). Its primary research value lies in significantly enhancing the efficiency and color purity of blue light emission, a key challenge in advanced display and lighting technologies . In OLED device architecture, this compound is incorporated as a dopant in a host material, where it facilitates optimized charge transport and recombination processes. This leads to improved power efficiency and brighter, more stable blue emission, which is essential for high-performance, energy-conscious electronic devices . Its notable thermal stability, evidenced by a high melting point of 320-322°C, contributes to the overall robustness and operational longevity of the OLED device . Beyond conventional fluorescence, this compound is a material of significant interest for cutting-edge research into advanced emission mechanisms. Studies have demonstrated that devices utilizing this compound can exhibit electroluminescence at voltages below the theoretical bandgap, a phenomenon attributed to Triplet Fusion (TF) or Triplet-Triplet Annihilation (TTA), which generates delayed fluorescence . This mechanism enables the achievement of high power efficiency, making this compound-based devices competitive even with some state-of-the-art blue phosphorescent OLEDs, while potentially offering superior stability . Furthermore, this compound is integral to the development of high-efficiency hybrid tandem white OLEDs (WOLEDs). In these structures, a blue fluorescent unit with this compound is combined with a phosphorescent yellow-emitting unit. This asymmetric, hybrid approach combines the advantages of both fluorescent and phosphorescent systems, resulting in devices that achieve high current efficiency and low driving voltage, which are critical for next-generation lighting and displays . Research also focuses on optimizing device performance by studying its behavior in various host-dopant systems and alongside different charge transport materials. The concentration of this compound in the host matrix and the selection of well-matched hole and electron transport layers are critical factors that profoundly impact overall device efficiency, luminance, and operational lifetime . This product is intended for research and development purposes in a controlled laboratory setting only. It is classified as "For Research Use Only" (RUO) and is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use, nor for incorporation into consumer products.

Properties

CAS No.

158604-97-8

Molecular Formula

C10H15BO4

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Bczvbi

Synthetic Routes for BCzVBi and its Analogues

Synthetic strategies for this compound and its analogues often focus on forming the key carbon-nitrogen and carbon-carbon bonds that connect the different molecular units.

Chemical Reaction Pathways for this compound Synthesis

One common approach for synthesizing carbazole-substituted biphenyls, which can serve as a core for this compound analogues, involves the N-arylation of carbazole (B46965). A reported method describes the synthesis of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), a related compound, by reacting carbazole with an appropriate dihalobiphenyl (e.g., 4,4'-dihalobiphenyl) in the presence of a strong base like potassium tert-butoxide in a solvent such as toluene (B28343) chemicalbook.com. This reaction is typically conducted under an inert atmosphere at elevated temperatures, often in an autoclave chemicalbook.com. The resulting suspension is then processed to isolate the product, which may involve dilution with water, extraction with organic solvents, concentration, and chromatography chemicalbook.com.

Another reported method for synthesizing 4,4'-bis(9H-carbazol-9-yl)biphenyl compounds in one step involves the reaction of carbazole compounds with 1,4-diiodobenzene (B128391) compounds, an organic base, a copper salt catalyst, a silver salt oxidant, a phase transfer catalyst, and an organic solvent at elevated temperatures (120-140°C) under an air atmosphere for an extended period patsnap.com. This method highlights the use of metal catalysis for the coupling reaction patsnap.com.

While direct synthetic routes specifically detailing the formation of the vinyl linkages in this compound from carbazole-biphenyl precursors were not explicitly detailed in the search results, the presence of the vinyl groups suggests that Wittig or related reactions could be employed to introduce the divinylbiphenyl moiety onto the carbazole units or, conversely, to link carbazole-vinyl units to a biphenyl (B1667301) core. The synthesis of distyrylbenzene-based materials, structurally related to the vinyl-linked system in this compound, has been reported using the Wittig reaction researchgate.net.

Precursor Compounds and Intermediate Derivatives

Key precursor compounds for the synthesis of this compound and its analogues include carbazole or substituted carbazoles, and appropriately substituted biphenyls or divinylbiphenyls. For the synthesis of the carbazole-biphenyl core, dihalobiphenyls (such as 4,4'-diodobiphenyl or 4,4'-dibromobiphenyl) and carbazole are essential precursors chemicalbook.compatsnap.com.

Intermediate derivatives would include carbazole units functionalized for coupling, or biphenyl units functionalized with leaving groups or reactive sites for attachment of the carbazole-vinyl moieties. For instance, in the synthesis of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl, the dihalobiphenyl and carbazole are direct precursors, and the product itself can be considered a core intermediate for further functionalization, such as the introduction of the vinyl groups to form this compound chemicalbook.com. The one-step synthesis mentioned also utilizes carbazole and 1,4-diiodobenzene compounds as starting materials patsnap.com.

Analogues of this compound can be synthesized by modifying the substituents on the carbazole rings or the biphenyl core, or by altering the linking vinyl groups. For example, siloxane-functionalized CBP derivatives have been synthesized using catalytic methodologies, indicating that the core structure can be modified mdpi.com.

Advanced Synthetic Approaches

Advanced synthetic approaches for this compound and its analogues often involve the use of specific catalyst systems and optimization of reaction conditions to improve efficiency, yield, and purity.

Catalyst Systems in this compound Synthesis

Metal catalysts, particularly copper and palladium complexes, are commonly employed in the synthesis of carbazole-biphenyl derivatives through coupling reactions patsnap.comgoogle.com. A one-step synthesis of 4,4'-bis(9H-carbazol-9-yl)biphenyl compounds utilizes a copper salt catalyst and a silver salt oxidant patsnap.com. Palladium catalysts, such as Pd(PPh₃)₄, have also been reported in synthetic routes for organic materials, including those involving coupling reactions relevant to forming the core structures found in this compound analogues google.com. Nickel-catalyzed reactions have also been explored in related organic synthesis, such as the cyanation of aryl thioethers, demonstrating the versatility of transition metal catalysis in creating diverse organic structures bohrium.com. Iridium catalyst systems have been used for diarylation/annulation reactions in the synthesis of host materials for OLEDs, suggesting potential applications in the synthesis of complex organic molecules like this compound analogues researchgate.net.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Factors such as temperature, reaction time, solvent, concentration, and the stoichiometry of reactants and catalysts play significant roles chemicalbook.compatsnap.combohrium.com.

In the synthesis of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl using potassium tert-butoxide in toluene, reaction at 130-140°C for 48 hours under an inert atmosphere in an autoclave is specified chemicalbook.com. The one-step synthesis using a copper catalyst is conducted at 120-140°C for over 12 hours under air patsnap.com. These examples highlight the importance of controlled temperature and reaction time.

The choice of solvent and base is also critical. For instance, in nickel-catalyzed reactions, changing the solvent and adjusting molarity significantly improved reaction outcomes bohrium.com. Purification techniques such as chromatography are often necessary to obtain high-purity products chemicalbook.com. Achieving high purity is particularly important for materials used in OLEDs, as impurities can negatively impact device performance.

Fundamental Spectroscopic and Electronic Characterization of Bczvbi in Research Contexts

Photophysical Investigations of BCzVBi

Photophysical studies provide critical insights into how this compound interacts with light, detailing its absorption and emission characteristics and the dynamics of its excited states. These investigations commonly employ techniques including absorption spectroscopy, photoluminescence (PL) spectroscopy, and time-resolved PL.

Absorption Spectroscopy for Electronic Transitions

Absorption spectroscopy is utilized to probe the electronic transitions within the this compound molecule. The absorption spectrum of this compound typically features a prominent peak in the ultraviolet-visible (UV-Vis) region. For instance, one study reported an absorption peak for this compound located around 373 nm. tandfonline.com The characteristics of the absorption spectrum, such as peak position and shape, offer valuable information regarding the energy levels involved in electronic transitions. The degree of spectral overlap between the absorption spectrum of this compound and the photoluminescence spectrum of a host material is a crucial factor governing the efficiency of energy transfer in doped OLED systems, consistent with the Förster mechanism. researching.cntandfonline.com A greater overlap generally facilitates more efficient energy transfer from the host to the this compound dopant. researching.cntandfonline.com

Photoluminescence (PL) Spectroscopy and Emission Characteristics

Table 1: Reported Photoluminescence Peak Wavelengths of this compound

EnvironmentPeak Wavelengths (nm)Reference
Chloroform solvent440, 460 aip.org
Solid film~485 scispace.com

Time-Resolved Photoluminescence for Exciton (B1674681) Dynamics

Table 2: Reported Fluorescence Lifetimes of this compound-doped Films

Host MaterialThis compound Concentration (wt.%)Fluorescence Lifetime (ns)Reference
CBP0.50.8 nii.ac.jp
DSB-0.3 optica.org

Electroluminescence (EL) Mechanism Studies of this compound

Electroluminescence studies focus on the light emitted from materials when an electric current is passed through them. For this compound, these studies analyze the EL spectra and the mechanisms of exciton formation under electrical bias.

Electroluminescence Spectra Analysis and Peak Deconvolution

The electroluminescence spectrum of a device containing this compound as the emitter shows the intensity distribution of emitted light across different wavelengths under electrical operation. This compound-based OLEDs typically exhibit blue emission characterized by specific peaks. Research has reported EL spectra with major peaks in the range of 443 nm to 485 nm, often accompanied by secondary peaks or shoulders. researching.cnoak.go.krscispace.com For example, EL spectra of blue OLED devices utilizing this compound have shown major peaks at approximately 449 nm and 473 nm researching.cn, or at 443 nm and 464 nm oak.go.kr. Another study reported a main blue peak at around 485 nm and a shoulder peak at approximately 445 nm. scispace.com

Table 3: Reported Electroluminescence Peak Wavelengths of this compound-based Devices

Peak TypePeak Wavelengths (nm)Reference
Major/Main~449, ~473 researching.cn
Major443, 464 oak.go.kr
Main~485 scispace.com
Shoulder~445 scispace.com
Deconvoluted422, 444, 468, 483, 503, 522, 551 mcmaster.ca

Investigation of Exciton Formation Pathways in this compound-based Systems

The mechanism by which excitons are formed in this compound-based OLEDs involves the recombination of electrons and holes injected into the emissive layer. In systems where this compound is used as a dopant within a host material, energy transfer from the host to the dopant plays a significant role. Förster resonance energy transfer (FRET), which is dependent on the spectral overlap between the host's PL emission and the dopant's absorption, is a primary mechanism for exciting this compound molecules. researching.cntandfonline.comaip.org

In addition to Förster transfer, other mechanisms can contribute to exciton formation and energy transfer, including Dexter energy transfer, and potentially processes involving exciplex formation and triplet-triplet annihilation (TTA). oak.go.krresearchgate.netumich.edumdpi.comu-tokyo.ac.jpresearchgate.net Studies have suggested that both Förster and endothermic energy transfers can occur within the emitting layers containing this compound. oak.go.kr The relative contributions of these different energy transfer mechanisms can be influenced by factors such as the choice of host material and the applied current density. oak.go.kr

Charge Transport Behavior in this compound Formulations

The charge transport characteristics of this compound, both in its intrinsic form and when incorporated into various organic layers through doping, play a significant role in the efficiency and operational characteristics of organic electronic devices. Research has explored how this compound facilitates or influences the movement of charge carriers (electrons and holes) within these structures.

Electron and Hole Mobility Determinations in this compound Layers

The mobility of charge carriers within a material quantifies how quickly electrons and holes move under the influence of an electric field. For this compound, studies have aimed to determine these fundamental properties. The electron mobility of this compound has been estimated through experimental techniques such as Time-of-Flight (TOF) measurements. One study reported an electron mobility for this compound of 1.02 × 10⁻⁵ cm²/Vs. wikipedia.orgnih.gov This same study indicated that the hole mobility of this compound is high, approximately 1 × 10⁻³ cm²/Vs. wikipedia.org

These mobility values are critical parameters for modeling and understanding charge transport dynamics in layers composed of or containing this compound.

Charge CarrierMobility (cm²/Vs)Measurement MethodSource
Electron1.02 × 10⁻⁵TOF wikipedia.orgnih.gov
Hole~1 × 10⁻³TOF wikipedia.org

Influence of this compound Doping on Carrier Injection and Transport

Doping is a common technique in organic electronics to modify the electrical properties of organic layers, including influencing carrier injection and transport. Introducing this compound as a dopant into host materials within different layers of an OLED structure, such as the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL), has been shown to impact device performance. wikipedia.orgnih.govnih.gov

Doping with this compound can lead to improvements in charge balance and current density within the device. wikipedia.orgnih.gov this compound can act as an electrical impurity within host materials, potentially creating trapped energy levels that affect carrier movement. wikipedia.org When doped into charge transport layers like the HTL and ETL, this compound can help enhance the balance between electron and hole currents. wikipedia.org

The concentration of this compound doping is a significant factor influencing carrier transport. Research suggests that the concentration of this compound can affect hole transport, potentially impeding it at lower concentrations due to hole trapping and facilitating it at higher concentrations. bioregistry.iowikipedia.org

The selection of host and charge transport materials used in conjunction with this compound is also crucial. The properties of the HTL and ETL materials significantly impact carrier injection into and transport through this compound-based layers. r-project.orgacs.orgnih.gov Achieving high-efficiency devices necessitates the selection of well-matched electron and hole transport materials. r-project.orgacs.orgnih.gov

Theoretical and Computational Investigations of Bczvbi

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure of organic molecules like BCzVBi. These calculations provide information about molecular orbitals, energy levels, and charge distribution, which are fundamental to understanding their optical and electrical properties.

Density Functional Theory (DFT) Studies on HOMO/LUMO Energy Levels

DFT is a powerful tool for calculating the electronic structure of molecules, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the band gap) is a critical parameter that influences the electronic and optical properties of a material, such as its ability to inject and transport charge carriers and its emission wavelength.

DFT studies have been applied to this compound to determine its HOMO and LUMO energy levels. These calculations help in understanding carrier injection and transport processes in this compound-based devices. For instance, the energy alignment between the HOMO and LUMO levels of this compound and those of surrounding charge transport layers significantly impacts device performance. researchgate.net Studies have shown that the HOMO and LUMO levels of this compound can be represented by blue dotted lines in energy level diagrams, indicating their position relative to other materials in an OLED structure. k-ids.or.kr The energy gap can be influenced by molecular modifications and the conjugated system. scielo.org.mx Some studies indicate that the LUMO levels of organic layers can be more pivotal in governing recombination dynamics than HOMO levels. researchgate.net

Here is a conceptual table illustrating how calculated HOMO/LUMO levels might be presented, based on the type of data found in the search results (specific numerical values for this compound's HOMO/LUMO were indicated to be represented in diagrams but not explicitly listed as a table in the snippets):

PropertyValue (eV)Method/ContextSource (Conceptual)
HOMO Energy Level-[Value]DFT Calculation[Based on 9, 22, 43]
LUMO Energy Level-[Value]DFT Calculation[Based on 9, 22, 43]
Energy Gap (LUMO-HOMO)[Value]Calculated from DFT[Based on 5, 11]

Theoretical Predictions of Excited State Properties and Transitions

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the excited state properties of molecules like this compound. arxiv.orgrsc.org These calculations can provide information about excitation energies, transition probabilities, and the nature of excited states (e.g., singlet or triplet). Understanding the excited states is crucial for comprehending photoluminescence and electroluminescence processes.

Theoretical predictions can help determine the wavelengths at which this compound absorbs and emits light. rsc.org The calculated absorption values often correspond to transitions between specific molecular orbitals, such as HOMO to LUMO or other occupied to unoccupied orbitals. vjst.vn These studies contribute to understanding how molecular structure influences optical properties and how energy is absorbed and emitted. scielo.org.mx

Molecular Dynamics Simulations for Morphology and Aggregation

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. ebsco.comrsc.org For organic materials like this compound, MD simulations can provide insights into their morphology, how molecules arrange themselves, and their tendencies to aggregate. This is particularly important for understanding the solid-state properties of these materials in devices.

Intermolecular Interactions and Aggregation Tendencies of this compound

MD simulations can model the interactions between this compound molecules, such as van der Waals forces, electrostatic interactions, and pi-pi stacking. nih.gov These intermolecular forces dictate how molecules pack together and whether they form aggregates. Aggregation can significantly impact the optical and electrical properties of organic semiconductors, sometimes leading to phenomena like aggregation-induced quenching (ACQ) or aggregation-induced emission (AIE). opticsjournal.nethpstar.ac.cn

Influence of Molecular Conformation on Optoelectronic Processes

Molecular conformation, the three-dimensional arrangement of atoms in a molecule, can significantly influence its optoelectronic properties. MD simulations can explore the conformational landscape of this compound and how different conformations affect its electronic structure and interactions with other molecules.

Changes in molecular conformation can impact the extent of pi-conjugation and the spatial distribution of molecular orbitals, thereby altering excitation energies and charge transport pathways. hpstar.ac.cn The flexibility of molecular aggregates, governed by intermolecular interactions, can also play a role. chemrxiv.org Understanding the interplay between molecular conformation and optoelectronic processes is vital for designing materials with desired properties.

Modeling of Energy Transfer Mechanisms

Energy transfer is a fundamental process in organic electronic devices, particularly in doped systems where energy is transferred from a host material to a dopant emitter like this compound. Computational modeling is used to understand the mechanisms and efficiency of this energy transfer.

Common energy transfer mechanisms include Förster resonance energy transfer (FRET) and Dexter energy transfer. Modeling these processes involves considering the spectral overlap between the emission spectrum of the energy donor (host) and the absorption spectrum of the energy acceptor (dopant), as well as the distance and relative orientation between the molecules. researchgate.netaip.org

Studies have investigated energy transfer from host materials like DPVBi, NPB, MADN, and TPBi to this compound in OLEDs. nih.govaip.orgaip.orgkoreascience.kr The efficiency of energy transfer can be predicted based on the spectral overlap between the host's photoluminescence and the dopant's absorption. k-ids.or.krresearchgate.netaip.org Modeling can help determine which host-dopant combinations lead to efficient energy transfer and thus improved device performance. aip.org For instance, efficient energy transfer from DPVBi to this compound has been proposed to explain observed phenomena in blue OLEDs. nih.gov Endothermic Förster energy transfer by molecular vibration between the LUMO of the host and the LUMO of the dopant has been suggested as a mechanism in DPVBi:this compound systems. koreascience.kr

Energy Transfer MechanismDescriptionRelevance to this compoundSource
Förster Resonance Energy Transfer (FRET)Non-radiative energy transfer between dipoles, dependent on spectral overlap and distance.Proposed as a mechanism for energy transfer from host materials to this compound. nih.govk-ids.or.krresearchgate.netaip.orgkoreascience.kr
Dexter Energy TransferShort-range energy transfer involving electron exchange.Less commonly cited for this compound in the provided context compared to FRET.[Based on 27]

Modeling energy transfer helps optimize the doping concentration and device structure to maximize the transfer efficiency and ultimately the device's external quantum efficiency. aip.orgresearchgate.net

Förster Resonance Energy Transfer (FRET) Mechanisms in this compound Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between a donor and an acceptor molecule when they are in close proximity (typically within 10 nm) amherst.eduteledynevisionsolutions.com. This process relies on the dipole-dipole coupling between the excited donor and the ground-state acceptor, requiring an overlap between the donor's emission spectrum and the acceptor's absorption spectrum amherst.eduteledynevisionsolutions.comnih.gov.

In this compound-based OLEDs, FRET can occur between host materials and the this compound dopant, or between different dopants in multi-emitter systems researching.cnoak.go.krnih.gov. Computational studies and experimental observations have investigated FRET from host materials like DPVBi, NPB, MADN, and TPBi to this compound oak.go.kr. The energy transfer efficiency is influenced by factors such as the spectral overlap, the distance between the donor and acceptor, and their relative orientation amherst.edunih.gov. For instance, studies have shown that the overlap integral between the emission of host materials like CBP or PBD and the absorption of this compound can facilitate energy transfer from the host to the this compound guest researching.cn. Endothermic energy transfer from host materials such as DPVBi to this compound has been proposed as a mechanism in blue OLED devices oak.go.krmcmaster.ca.

Exciplex and Exciton (B1674681) Formation Modeling

Exciplexes are excited-state complexes formed between two different molecules, typically a donor and an acceptor, where one is in an excited state and the other is in the ground state numberanalytics.comossila.com. Their formation involves charge transfer interactions and is dependent on the spatial proximity and electronic properties of the constituent molecules ossila.com. Exciplex formation can influence the emission characteristics and efficiency of OLEDs nih.goviupac.org.

Excitons, on the other hand, are bound electron-hole pairs that represent an excited state in a material spiedigitallibrary.orgspiedigitallibrary.org. In OLEDs, excitons are formed through the recombination of injected electrons and holes mdpi.comosti.gov. Modeling exciton formation and dynamics in this compound systems is crucial for understanding the electroluminescence process. Computational studies often employ models like the Holstein model, which considers electron-phonon interactions and biexciton quenching, to simulate emission spectra and exciton behavior spiedigitallibrary.orgspiedigitallibrary.org. Exciton formation can occur at interfaces between different organic layers or within the bulk of the emissive layer, influenced by factors such as charge mobility and energy level alignment aip.orgspiedigitallibrary.org. Studies have investigated exciton formation directly on the this compound molecule or through energy transfer from host materials researchgate.net.

Role of Triplet Excitons and Reverse Inter-System Crossing (RISC) in Fluorescent Emitters

In organic semiconductors, the recombination of electrons and holes leads to the formation of both singlet and triplet excitons, typically in a 1:3 ratio due to spin statistics mdpi.comosti.gov. While fluorescent materials like this compound primarily emit light from singlet excitons, triplet excitons (which constitute about 75% of the generated excitons) are generally non-emissive due to spin restrictions mdpi.comdisplaydaily.com.

Relevant Compounds and PubChem CIDs

Compound NamePubChem CID
This compound (4,4'-bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl)16213017
DPVBi (4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl)6433234
NPB (N,N'-bis(naphthalen-1-yl)-N,N'-bis(phenyl)benzidine)6433235
CBP (4,4'-bis(N-carbazolyl)biphenyl)508418
Ir(ppy)3 (Tris(2-phenylpyridine)iridium(III))11897791
PQIr (Iridium(III) bis(2-phenyl quinolyl-N,C2') acetylacetonate)16211706
Bphen (4,7-diphenyl-1,10-phenanthroline)136392
LiF (Lithium fluoride)14905
Al (Aluminum)5359266
ITO (Indium tin oxide)159785
MADN (9,10-di(naphthalen-2-yl)anthracene)160928
TPBi (2,2',2''-(1,3,5-Benzinetriyl)tris(1-phenyl-1H-benzimidazole))10475809
MoO3 (Molybdenum trioxide)14552
Bepp2 (Bis[2-(2-hydroxyphenyl)-pyridine]beryllium)11608457
TCTA (4,4',4''-tris(carbasol-l-nyl)triphenylamine)11704046
Rubrene (5,6,11,12-tetraphenylnaphtacene)10251

Theoretical and computational studies are indispensable for unraveling the fundamental processes that dictate the efficiency and spectral purity of OLEDs incorporating this compound. These investigations frequently leverage quantum mechanical and classical modeling techniques to simulate energy transfer pathways, exciton generation, and subsequent relaxation processes.

Förster Resonance Energy Transfer (FRET) Mechanisms in this compound Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative mode of energy transfer occurring between a donor and an acceptor molecule when positioned in close proximity, typically within a range of 10 nanometers amherst.eduteledynevisionsolutions.com. This phenomenon is mediated by the dipole-dipole coupling between the excited donor and the acceptor in its ground state, necessitating a spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum amherst.eduteledynevisionsolutions.comnih.gov.

Within this compound-based OLEDs, FRET can manifest between the host materials and the this compound dopant, as well as among different dopants in devices featuring multiple emitters researching.cnoak.go.krnih.gov. Both computational analyses and experimental observations have explored FRET from various host materials, including DPVBi, NPB, MADN, and TPBi, to this compound oak.go.kr. The efficacy of this energy transfer is modulated by parameters such as the degree of spectral overlap, the spatial separation between the donor and acceptor species, and the relative orientation of their transition dipoles amherst.edunih.gov. For instance, studies have indicated that a significant overlap integral between the emission profiles of host materials like CBP or PBD and the absorption profile of this compound can effectively drive energy transfer from the host to the this compound guest researching.cn. Endothermic energy transfer from host materials, such as DPVBi, to this compound has been posited as a contributing mechanism in blue OLED devices oak.go.krmcmaster.ca.

Exciplex and Exciton Formation Modeling

Conversely, excitons are electrically neutral, bound pairs of electrons and holes, representing a key excited state within a material spiedigitallibrary.orgspiedigitallibrary.org. In the context of OLEDs, excitons are generated through the recombination of charge carriers (electrons and holes) injected into the emissive layer mdpi.comosti.gov. Modeling the formation and dynamic behavior of excitons in this compound systems is fundamental to comprehending the electroluminescence process. Computational investigations frequently employ models such as the Holstein model, which accounts for electron-phonon coupling and the effects of biexciton quenching, to simulate emission spectra and exciton dynamics spiedigitallibrary.orgspiedigitallibrary.org. Exciton formation can occur at the interfaces between disparate organic layers or within the bulk of the emissive layer, with its location and efficiency being sensitive to factors such as charge carrier mobility and the alignment of energy levels aip.orgspiedigitallibrary.org. Research has explored the direct formation of excitons on the this compound molecule itself or their generation via energy transfer from surrounding host materials researchgate.net.

Role of Triplet Excitons and Reverse Inter-System Crossing (RISC) in Fluorescent Emitters

Upon the recombination of electrons and holes in organic semiconductors, both singlet and triplet excitons are generated, statistically favoring a 1:3 ratio, respectively mdpi.comosti.gov. While fluorescent materials like this compound primarily facilitate light emission from the singlet excited state, the triplet excitons (which constitute approximately 75% of the total generated excitons) are generally non-emissive due to inherent spin constraints mdpi.comdisplaydaily.com.

Device Engineering and Performance Optimization of Bczvbi Based Oleds

Host Material Selection and Optimization for BCzVBi Systems

The choice of host material in the emissive layer (EML) significantly impacts the performance of this compound-based OLEDs. The host material facilitates energy transfer to the this compound dopant and influences charge transport within the EML. researching.cnspiedigitallibrary.orgmcmaster.caoak.go.kraip.org

Energetic Alignment and Spectral Overlap with this compound

Efficient energy transfer from the host to the this compound dopant is crucial for high luminous efficiency. This transfer can occur through mechanisms like Förster or endothermic energy transfer, which are dependent on the energetic alignment of the host and dopant materials and the spectral overlap between the host's photoluminescence (PL) spectrum and the dopant's absorption spectrum. researchgate.netspiedigitallibrary.orgoak.go.kraip.orgnii.ac.jp

Studies have investigated various host materials in combination with this compound, including NPB, DPVBi, MADN, and TPBi. spiedigitallibrary.orgoak.go.kraip.org The degree of spectral overlap between the host's emission and this compound's absorption directly influences the efficiency of energy transfer. A larger overlap generally leads to more efficient energy transfer and potentially higher electroluminescence (EL) peak intensity from the this compound dopant. researchgate.netnii.ac.jp For instance, the energy gap between HOMO and LUMO levels of the host and dopant materials can influence the energy transfer mechanism and device efficiency. oak.go.kr

The following table summarizes the characteristics of devices using different host materials with this compound:

Host MaterialDevice DesignationKey ObservationsReference
NPBDevice ALowest brightness due to large LUMO energy gap with ETL, less recombination in EML. oak.go.kr oak.go.kraip.org
DPVBiDevice BHigher luminous efficiency (3.3 cd/A), deep blue color (0.19, 0.15), balanced Forster and endothermic transfer. oak.go.kr oak.go.kraip.org
MADNDevice CLower luminous efficiency compared to Device B, energy gap with this compound is 0.2 eV (HOMO) and 0.1 eV (LUMO). oak.go.kr oak.go.kraip.org
TPBiDevice DBest performance for energy transfer and emission efficiency among NPB, DPVBi, MADN, and TPBi hosts. aip.org aip.org

Another study compared mCP and CBP as host materials for this compound. researchgate.net mCP:this compound systems with a Type-I energy level alignment showed a weaker concentration dependence and reached maximum luminance at a higher concentration (50 wt%), while CBP:this compound with a Type-II alignment peaked at a lower concentration (15 wt%). researchgate.net This highlights the significant impact of energy level alignment on charge and exciton (B1674681) behavior in host-dopant systems. researchgate.net

Strategies for Minimizing Concentration Quenching

Concentration quenching is a phenomenon where the luminous efficiency decreases at higher dopant concentrations due to increased interactions between dopant molecules, leading to non-radiative decay pathways. researchgate.netosti.gov Minimizing concentration quenching is essential for achieving high efficiency, especially at high brightness levels.

In this compound-based systems, the host material and device structure play a role in mitigating concentration quenching. For instance, in mCP:this compound systems with Type-I alignment, balanced charge injection and trapping in the dopant can suppress singlet exciton-charge annihilation and reduce quenching effects. researchgate.net

Achieving a high efficiency with minimal concentration quenching involves optimizing the doping concentration of this compound within the host matrix. Studies have shown that the external quantum efficiency (EQE) can peak at a specific this compound concentration (e.g., 15 wt% in a CBP host) and then decrease due to concentration quenching at higher concentrations. researchgate.net

Charge Transport Layer (CTL) Engineering with this compound

Charge transport layers, specifically the Hole Transport Layer (HTL) and Electron Transport Layer (ETL), play a critical role in injecting and transporting charge carriers to the emissive layer and confining excitons within the recombination zone. researching.cnoak.go.krresearchgate.netresearchgate.netnii.ac.jp Engineering these layers is vital for optimizing device performance.

Influence of Hole Transport Layers (HTLs) on Device Characteristics

The HTL facilitates the injection and transport of holes from the anode to the EML. The choice of HTL material and its energy level alignment with the EML host and dopant are crucial for efficient hole injection and transport. researching.cnoak.go.krnii.ac.jpnih.gov

Doping the HTL with this compound has been explored as a strategy to improve device performance. researching.cnresearchgate.netoptica.orgoptica.org Doping this compound into the HTL can improve charge balance and enhance luminous efficiency. researching.cnoptica.org For example, doping this compound into an NPB HTL can facilitate Förster energy transfer. optica.org

Studies using different HTLs (TAPC, NPB, CBP, and MoO3) with an mCP:this compound EML showed that the HTL material significantly impacts device performance, affecting luminance and current efficiency. mdpi.comnih.gov The hole mobility of the HTL material and the energy level alignment at the HTL/EML interface are key factors influencing hole injection and transport. nih.gov

Impact of Electron Transport Layers (ETLs) on Device Characteristics

The ETL is responsible for injecting and transporting electrons from the cathode to the EML and blocking holes from reaching the cathode. The ETL material's electron mobility and its energy level alignment with the EML are critical for efficient electron transport and exciton confinement. researching.cnoak.go.krresearchgate.netresearchgate.netrsc.orgnii.ac.jp

Similar to HTLs, doping the ETL with this compound has been investigated. researching.cnresearchgate.netoptica.org Doping this compound into the ETL can create trapped energy levels that might inhibit electron drift, potentially affecting the balance of charge carriers. researching.cn However, when combined with a high electron mobility ETL material like Bphen, the lower electron mobility of this compound can be compensated, improving electron-hole balance and enhancing luminance and luminous efficiency. researching.cn

Different ETL materials, such as Alq3 and Bphen, have been used in this compound-based OLEDs. nih.govmdpi.comnii.ac.jp Using Bphen as the ETL has been shown to favor efficient hole-electron recombination in the this compound-doped EML, leading to higher luminous and quantum efficiencies compared to using Alq3. nih.gov The deeper HOMO energy level of TPBi compared to BAlq can lead to more effective hole confinement at the EML/ETL interface. mcmaster.ca

Optimization of Carrier Balance and Recombination Zone

Achieving a balanced injection and transport of holes and electrons into the EML is crucial for maximizing the recombination rate and thus the luminous efficiency of OLEDs. researching.cnmcmaster.caoak.go.krresearchgate.netnih.govmdpi.comresearchgate.netaip.orgresearchgate.netrsc.org The recombination zone is the region within the EML where holes and electrons meet and form excitons that subsequently decay radiatively to produce light. rsc.orgoptica.orgfrontiersin.org

Optimizing the carrier balance and precisely manipulating the recombination zone location are key strategies for enhancing device performance and reducing efficiency roll-off. researchgate.netrsc.orgfrontiersin.org This can be achieved through careful selection and engineering of the HTL and ETL materials, as well as the EML host material and its doping concentration. researching.cnmcmaster.caoak.go.krresearchgate.netnih.govmdpi.comaip.orgresearchgate.net

Doping this compound into the charge transport layers (HTL and ETL) can significantly improve charge balance and emission properties. researching.cn Expanding the recombination area by doping this compound into both HTL and ETL has been shown to improve luminous efficiency. researchgate.net The energy level alignment between the EML and adjacent transport layers influences carrier injection efficiency into the EML, which in turn can affect the device's modulation rate. nii.ac.jp

The location of the recombination zone can be influenced by the energy gap between the HOMO and LUMO levels of the charge transport and host materials. oak.go.kr Strategies like inserting charge control layers can also improve carrier balance and expand the exciton generation region. researchgate.net

The following table illustrates the impact of different HTL and ETL combinations on the performance of mCP:20 wt.% this compound based OLEDs:

HTLETLMaximum Luminance (cd/m²) at 50 mA/cm²Current Efficiency (cd/A) at 50 mA/cm²Reference
TAPCTPBi29555.75 mdpi.comnih.gov
NPBTPBiLower than TAPC/TPBiLower than TAPC/TPBi mdpi.comnih.gov
CBPTPBiLower than TAPC/TPBiLower than TAPC/TPBi mdpi.comnih.gov
MoO3TPBiMinimum valuesMinimum values mdpi.comnih.gov
TAPCBphen3640Higher than TAPC/TPBi mdpi.comnih.gov

This data indicates that the combination of TAPC as HTL and Bphen as ETL yielded the highest luminance and improved current efficiency in this specific mCP:this compound system, highlighting the importance of well-matched transport materials for optimal carrier balance and device performance. mdpi.comnih.gov

Device Architecture and Configuration Strategies

Different device configurations are employed to effectively utilize this compound for efficient light emission. These strategies involve varying the number of emissive layers and the distribution of this compound.

Single Emissive Layer (SEL) Devices with this compound

In single emissive layer (SEL) devices, this compound is typically doped into a host material within a single layer responsible for light generation oak.go.kroptica.orgscientific.net. This approach simplifies device fabrication. Studies have investigated SEL devices where this compound is doped into host materials such as DPVBi, NPB, MADN, and TPBi oak.go.kr. For instance, a blue OLED device using DPVBi as the host material with 5 wt.% this compound doping in a SEL structure (ITO / NPB (500 Å) / DPVBi:this compound (200 Å) / Bphen (300 Å) / LiF (20 Å) / Al (1,000 Å)) showed a maximum luminescence of 4,838 cd/m², a current density of 32.7 mA/cm², and a luminous efficiency of 3.3 cd/A at 4.5 V oak.go.kr. Another study using Spiro-(3,5)-F as a host material doped with 10 wt% this compound in a SEL achieved a maximum current efficiency of 6.51 cd A⁻¹, a power efficiency of 3.97 lm W⁻¹, and a maximum EQE of 3.85% optica.org. The efficiency of SEL devices with this compound can be influenced by energy transfer mechanisms between the host and dopant oak.go.krspiedigitallibrary.orgkoreascience.kr.

Multi-Emissive Layer (MEL) Architectures Utilizing this compound

Multi-emissive layer (MEL) architectures employ multiple emitting layers to achieve desired emission characteristics, particularly for white OLEDs mdpi.comossila.com. This compound can be used in one of these layers, often as the blue-emitting component mdpi.comdaneshyari.com. In MEL structures, this compound-based blue emitting layers can be combined with layers emitting other colors, such as green and red phosphorescent regions mdpi.com. Spacer layers are sometimes used between different colored emitting layers to confine singlet excitons to the blue EML for fluorescent emission, while allowing triplet excitons to diffuse to phosphorescent layers ossila.com. MEL devices utilizing this compound have been explored for white light emission by combining a blue fluorescent layer with green and red phosphorescent emitters, often using a common host like CBP mdpi.comdaneshyari.com. While MELs can offer advantages, issues like color instability due to recombination zone shifting with voltage have been observed in devices using this compound, Ir(ppy)₃, and Ir(btp)₂acac in a CBP host daneshyari.com.

Doping Strategies and Concentration Effects for this compound

Doping this compound into host materials is a common strategy to achieve efficient blue emission oak.go.krspiedigitallibrary.orgwvu.eduoptica.orgscientific.net. The doping concentration of this compound significantly impacts device performance, affecting luminous efficiency, color coordinates, and current density oak.go.krscientific.net. Studies have investigated the effects of varying this compound doping concentrations in different host materials oak.go.krscientific.net. For instance, research on blue fluorescent OLEDs using DPVBi as a host material found that a this compound doping concentration of 10 wt.% yielded the best performance, with a maximum current efficiency of 4.19 cd/A and maximum luminance of 14757 cd/m² at 17 V scientific.net. Another study using Spiro-(3,5)-F as a host identified 10 wt% as the optimized doping concentration for this compound optica.org. The energy transfer mechanisms, such as Förster and endothermic energy transfer, play a crucial role in the efficiency of doped devices oak.go.krspiedigitallibrary.orgkoreascience.kr. Doping this compound not only into the emissive layer but also into charge transport layers like the hole transport layer (HTL) and electron transport layer (ETL) has been shown to improve luminous efficiency by enhancing charge balance researching.cn.

Here is a table summarizing some doping concentration effects:

Host MaterialThis compound Doping Concentration (wt.%)Max Luminous Efficiency (cd/A)Max Luminance (cd/m²)CIE xCIE yReference
DPVBi53.348380.190.15 oak.go.kr
NPB51.1-0.150.11 oak.go.kr
MADN52.6-0.150.10 oak.go.kr
TPBi52.0-0.150.10 oak.go.kr
Spiro-(3,5)-F106.51143620.150.24 optica.org
DPVBi104.1914757-- scientific.net
mCP205.75 (with TAPC HTL)2955 (with TAPC HTL)-- wvu.edu

Hybrid Fluorescent/Phosphorescent Systems Incorporating this compound

This compound is frequently used as the blue fluorescent component in hybrid OLEDs that combine fluorescent and phosphorescent emitters mdpi.comresearchgate.netmdpi.comenergy.gov. This hybrid approach aims to leverage the advantages of both types of emitters: the typically longer lifetime of fluorescent blue emitters and the high efficiency of phosphorescent green and red emitters which can harvest both singlet and triplet excitons mdpi.comenergy.gov. In such systems, this compound primarily harvests singlet excitons, while phosphorescent materials capture triplet excitons mdpi.com. Device structures often involve separate emitting layers for the fluorescent blue and phosphorescent green/red components, sometimes with interlayers or charge generation layers (CGLs) to manage exciton distribution and charge balance mdpi.comossila.comresearchgate.net. Hybrid WOLEDs utilizing this compound as the blue fluorescent emitter have demonstrated high efficiencies researchgate.net.

Performance Metrics and Efficiency Enhancement Methodologies

Improving the performance of this compound-based OLEDs involves optimizing various metrics, particularly the external quantum efficiency (EQE).

Current Efficiency and Luminous Efficiency Improvement

Improving the current and luminous efficiency of this compound-based OLEDs often involves optimizing the device structure and material composition, including doping the charge transport layers and the emissive layer.

Doping this compound into the charge transport layers, such as the hole transport layer (HTL) and electron transport layer (ETL), has been shown to significantly improve charge balance within the device. This improved charge balance leads to enhanced current density, emission properties, luminance, and luminous efficiency. researching.cn For instance, incorporating this compound-doped HTL and ETL in blue OLEDs resulted in a 22% increase in luminance and a 17% increase in luminous efficiency compared to control devices. researching.cn The emission in these doped devices primarily originates from the this compound dopant through Förster energy transfer from the host material. researching.cn

Another approach involves doping this compound into the emissive layer (EML) host material. When DPVBi is used as the host material and doped with this compound, the luminous efficiency of the this compound-doped OLED can be significantly higher than that of a pure DPVBi device. koreascience.kr This enhancement is attributed to improved carrier injection into the emitting layer due to the formation of complexes at the HOMO and LUMO levels of this compound with DPVBi. koreascience.kr this compound can act as a hole carrier, mitigating the hole blocking effect by DPVBi due to its higher HOMO energy level. koreascience.kr Electron trapping effects related to this compound's LUMO levels and its hole-carrying ability contribute to increased current density and high luminous efficiency in the blue emitting layer as the this compound concentration increases. koreascience.kr

Studies investigating different host materials for this compound have also shown varying degrees of luminous efficiency. For example, a device using DPVBi as the host material with 5 wt.% this compound doping achieved a luminous efficiency of 3.3 cd/A at 4.5 V. oak.go.kr Other host materials like NPB, MADN, and TPBi resulted in lower luminous efficiencies under similar doping concentrations. oak.go.kr The energy transfer mechanisms, including Förster and endothermic energy transfer, play a crucial role in the luminous efficiency. oak.go.kr An optimal balance between these energy transfer mechanisms can lead to higher luminous efficiency and desirable color coordinates. oak.go.kr

In white OLEDs (WOLEDs), the use of this compound as a blue fluorescent dopant in a DPVBi host has also demonstrated efficiency improvement. ingentaconnect.com A WOLED structure incorporating DPVBi:this compound achieved a luminous efficiency of 6.19 cd/A and a maximum luminance of 15400 cd/m². ingentaconnect.com Hole carrier transport and energy transfer from DPVBi to this compound are proposed mechanisms for the observed performance. ingentaconnect.com

Further research indicates that doping this compound into both hole and electron transport layers can lead to significantly higher efficiency compared to doping only the EML. researchgate.net This suggests that strategic doping in charge transport layers is effective for improving electrical and optical performances. researchgate.net

Here is a table summarizing some efficiency data for this compound-based OLEDs with different configurations:

Device ConfigurationHost MaterialDopant ConcentrationLuminous Efficiency (cd/A)Voltage (V)Luminance (cd/m²)Citation
Doped HTL and ETL-This compound doping7.134.014264 (at 8.5V) researching.cn
Control (undoped)--6.084.011683 (at 8.5V) researching.cn
DPVBi:this compound (6%)DPVBi6% this compound4.243.913200 (at 13.8V) koreascience.kr
Pure DPVBiDPVBi0% this compound3.413.9- koreascience.kr
DPVBi:this compound (5%)DPVBi5% this compound3.34.54838 oak.go.kr
NPB:this compound (5%)NPB5% this compound1.14.5- oak.go.kr
MADN:this compound (5%)MADN5% this compound2.64.5- oak.go.kr
TPBi:this compound (5%)TPBi5% this compound2.04.5- oak.go.kr
WOLED (DPVBi:this compound)DPVBi6% this compound6.19-15400 (max) ingentaconnect.com
mCP:this compound (20%) with TAPC HTLmCP20% this compound5.75-2955 wvu.edu
mCP:this compound (20%) with MoO3 HTLmCP20% this compoundLower than TAPC HTL-Lower than TAPC HTL wvu.edu

Device Operating Voltage Reduction

Reducing the operating voltage of OLEDs is crucial for improving power consumption and device longevity. This compound-based OLEDs have been investigated with various strategies to achieve lower operating voltages.

One method to reduce operating voltage involves electronic doping of charge transport layers. wvu.edu Doped OLEDs generally exhibit lower operating voltage and higher luminance compared to their undoped counterparts. wvu.edu While doping the entire ETL can lead to the lowest operating voltage, it may also cause exciton quenching and reduced current efficiency. wvu.edu Introducing an undoped spacer layer between the emissive layer and the doped ETL can mitigate this effect. wvu.edu

Studies on this compound-based OLEDs using different charge transport materials have shown variations in turn-on and operating voltages. For devices with a mCP:this compound emissive layer, the choice of HTL significantly impacts the voltage characteristics. wvu.edu For example, a device using MoO3 as the HTL showed a lower turn-on voltage (~3.61 V) compared to devices using TAPC, NPB, or CBP as HTLs. wvu.edu Similarly, the electron transport material also influences the turn-on voltage. wvu.edu A device with a Bphen ETL exhibited a smaller turn-on voltage (~3.4 V) than a device with a TPBi ETL when used with a TAPC HTL. wvu.edu

Recent advancements have demonstrated the possibility of achieving ultralow turn-on voltages in blue OLEDs, including those potentially utilizing emitters like this compound, by employing novel device architectures and mechanisms such as upconversion. researchgate.net, While conventional blue OLEDs often require around 4 V for a luminance of 100 cd/m², research has shown the potential for turn-on voltages as low as 1.47 V for blue emission. researchgate.net, This is significantly lower than the typical operating voltage of lithium-ion batteries (3.7 V) used in smartphones. This ultralow voltage operation is achieved through mechanisms like selective excitation of low-energy triplet states and triplet-triplet annihilation. researchgate.net,

Here is a table showing operating voltages for some this compound-based OLEDs:

Device ConfigurationHost MaterialDopant ConcentrationOperating Voltage (V) at 40 mA/cm²Turn-on Voltage (V)Citation
mCP:this compound (20%) with TAPC HTLmCP20% this compound6.92- wvu.edu
mCP:this compound (20%) with NPB HTLmCP20% this compound7.96- wvu.edu
mCP:this compound (20%) with CBP HTLmCP20% this compound9.8- wvu.edu
mCP:this compound (20%) with MoO3 HTLmCP20% this compound6.67~3.61 wvu.edu
mCP:this compound (20%) with TAPC HTL and Bphen ETLmCP20% this compound-~3.4 wvu.edu
mCP:this compound (20%) with TAPC HTL and TPBi ETLmCP20% this compound-Higher than Bphen wvu.edu

Applications of Bczvbi in Advanced Optoelectronic Systems Excluding Clinical Human Trials

High-Efficiency Blue Organic Light-Emitting Diodes (BOLEDs)

BCzVBi is a key fluorescent dopant used in the emissive layer (EML) of high-efficiency blue OLEDs atamanchemicals.comnih.govuni.lu. Its incorporation into suitable host materials facilitates efficient energy transfer, leading to enhanced electroluminescence atamanchemicals.comuni.lu. Research has explored various host-dopant systems and device structures to optimize the performance of BOLEDs utilizing this compound atamanchemicals.comnih.govuni.lu.

The luminous efficiency of this compound-doped blue OLEDs has been shown to be significantly higher compared to non-doped devices uni.lu. For instance, a device using DPVBi as a host and 6% this compound doping achieved a luminous efficiency of 4.24 cd/A, which was reported as two times higher than a pure DPVBi device uni.lu. Further improvements in luminous efficiency and luminance have been demonstrated by optimizing the layer configuration, including doping this compound into charge transport layers like the hole transport layer (HTL) and electron transport layer (ETL) nih.gov. Devices with this compound-doped HTL and ETL showed increases in luminance and luminous efficiency by 22% and 17%, respectively, compared to control devices nih.gov.

Strategies for enhancing efficiency often involve optimizing carrier injection and exciton (B1674681) generation within the EML nih.govuni.lu. The energy levels of this compound relative to host and transport materials play a crucial role in facilitating efficient energy transfer and carrier trapping, which contribute to improved luminous efficiency atamanchemicals.comuni.lu.

Deep Blue Emission Color Purity Control

Achieving deep blue emission with high color purity is a significant challenge in OLED development atamanchemicals.comfishersci.com. This compound is recognized for its contribution to deep blue emission atamanchemicals.com. The color purity of blue OLEDs doped with this compound can be influenced by factors such as the host material and device structure atamanchemicals.com.

Studies have reported this compound-doped devices exhibiting deep blue emission with specific CIE color coordinates atamanchemicals.comnih.gov. For example, one device showed CIE coordinates of (0.157, 0.117) at 8 V, indicating deep blue emission atamanchemicals.com. Another study reported CIE coordinates of (0.15, 0.15) for BOLEDs with this compound-doped layers, which remained unchanged despite improvements in luminance and efficiency nih.gov. The electroluminescence spectra of this compound-doped devices typically show emission peaks in the blue region uni.lu. Controlling the concentration of this compound and the selection of appropriate host materials are important strategies for tuning the emission color and improving color purity uni.lu.

Strategies for High Luminance Blue Emission

High luminance is essential for various display and lighting applications. This compound-doped BOLEDs have demonstrated high luminance values uni.luflybase.org. Strategies to achieve high luminance include optimizing the device architecture and material selection to enhance carrier injection and recombination rates within the emissive layer nih.govuni.lu.

Designing dual emissive layers or doping this compound into charge transport layers have been shown to increase luminance atamanchemicals.comnih.gov. A device with optimized this compound-doped HTL and ETL achieved a luminance of 14,264 cd/m² at 8.5 V nih.gov. Another device employing a quantum well structure with this compound as a dopant reached a luminance of 8668 cd/m² at 8 V atamanchemicals.com. The selection of appropriate host and transport materials that facilitate efficient energy transfer to this compound is critical for achieving high luminance atamanchemicals.comnih.gov.

Table 1 summarizes some reported performance metrics for this compound-based blue OLEDs:

Device Structure ExampleHost MaterialDopant ConcentrationMax Luminance (cd/m²)Max Luminous Efficiency (cd/A)CIE (x, y)Reference
NPB/DPVBi:this compound/Alq3/Liq/AlDPVBi6%13200 (at 13.8 V)4.24 (at 3.9 V)(0.16, 0.19) uni.lu
ITO/HTL/EML/ETL/Al (with doped HTL/ETL)ADN (in EML)This compound (in EML, HTL, ETL)14264 (at 8.5 V)7.13 (at 4.0 V)(0.15, 0.15) nih.gov
ITO/NPD/EML/Alq3/LiF/Mg/Ag (with microcavity)PBDThis compoundNot specified, but high brightness achievedNot specified(0.17, 0.24) americanelements.com
ITO/HTL/mCP:this compound/ETL/LiF/AlmCP20%3640 (at 50 mA/cm²)5.75 (at 50 mA/cm²)Not specified americanelements.com

White Organic Light-Emitting Diodes (WOLEDs) Utilizing this compound

This compound is also employed in the fabrication of white organic light-emitting diodes (WOLEDs), typically as the blue-emitting component nih.govnih.govfishersci.se. WOLEDs aim to produce white light by combining emissions from different colored emitters nih.govfishersci.senih.gov. This compound's blue emission is utilized in conjunction with yellow, green, or red emitters to achieve a broad spectrum that appears as white light nih.govfishersci.senih.gov.

Different WOLED architectures incorporate this compound, including single emissive layers doped with multiple emitters and stacked structures with separate emissive layers for different colors nih.govfishersci.senih.gov. Hybrid WOLEDs, combining fluorescent blue emitters like this compound with phosphorescent green and red emitters, are a common approach to achieve high efficiency and stable color fishersci.seamericanelements.com.

Multi-Color Emission Blending for White Light Generation

White light generation in WOLEDs using this compound involves blending its blue emission with emissions from other luminophores nih.govfishersci.senih.gov. This can be achieved by doping multiple emitters into a single host layer or by using multiple stacked emissive layers nih.govfishersci.senih.gov.

In a single emissive layer approach, this compound can be co-doped with yellow or green and red emitters into a common host nih.govnih.govcenmed.com. For example, white light has been generated by doping this compound (blue) and Rubrene (green/yellow) into a TCTA host nih.gov. Another strategy involves using this compound along with green (C545T) and red (DCJTB) dopants in a single emissive layer with an ADN host nih.govcenmed.com.

Stacked WOLED structures often feature a blue emissive layer containing this compound and separate layers for other colors americanelements.comwikipedia.org. Spacer layers are used to control the recombination zone and manage energy transfer between the different colored emitting layers americanelements.comwikipedia.org. This multi-layer approach allows for better control over the blending of emissions to achieve the desired white light spectrum fishersci.sewikipedia.org.

Novel Device Concepts and Emerging Optoelectronic Applications (Non-Clinical)

While the provided search results primarily focus on this compound's established roles in conventional blue and white OLEDs, the broader field of organic optoelectronics is continuously exploring novel device concepts and emerging applications. This compound, as a well-characterized and efficient blue fluorescent emitter, holds potential for integration into these advancements, although specific research detailing novel applications solely centered around this compound is limited in the provided sources.

Emerging areas in optoelectronics where blue emitters are crucial include next-generation displays with improved resolution and refresh rates, flexible and stretchable electronic devices, and solid-state lighting solutions with enhanced efficiency and color tunability atamanchemicals.comfishersci.se. Perovskite-based light-emitting diodes are another area of intense research, and achieving efficient blue emission is a key challenge uni.lu. While one source mentions the potential to complete yellow perovskite emission with a blue emissive dye like this compound to achieve white emission, this is presented as a possibility rather than a demonstrated novel device concept solely utilizing this compound uni.lu.

The development of hybrid device structures, combining different types of emissive materials or charge transport mechanisms, represents a novel approach where this compound has already been successfully incorporated to improve performance americanelements.comwikipedia.orgereztech.com. Further exploration of such hybrid and tandem architectures could lead to new levels of efficiency and stability in devices that include this compound as the blue component fishersci.se. Additionally, research into solution-processable OLED materials and fabrication techniques could expand the potential applications and reduce manufacturing costs for devices utilizing this compound flybase.orgereztech.com.

The continued drive for higher efficiency and longer lifespan in blue emission, which is a known challenge compared to red and green, motivates ongoing research into material design and device engineering atamanchemicals.comnih.gov. As novel optoelectronic concepts emerge, the established properties and performance of this compound as a blue fluorophore position it as a potential candidate for integration and further development within these new frameworks.

Advanced Display Technologies (e.g., Micro-OLEDs)

This compound is also relevant to advanced display technologies beyond traditional flat-panel displays, including micro-OLEDs. Micro-OLEDs are particularly important for applications requiring high pixel density and compact size, such as virtual and augmented reality headsets. Achieving high efficiency and color purity in the blue emission is critical for the performance of full-color micro-OLED displays. Studies have explored the use of this compound in conjunction with microcavity structures to improve the color purity of blue OLEDs. researching.cn Microcavities can enhance the intensity and narrow the spectrum of emitted light at specific wavelengths through optical resonance, leading to improved color saturation. researching.cn

Organic Lighting Applications (Non-Clinical)

White Organic Light-Emitting Diodes (WOLEDs) are gaining traction as an energy-efficient and versatile lighting technology. This compound is frequently used as the blue fluorescent component in WOLEDs, often in combination with green and red or orange emitters to produce white light. nih.govingentaconnect.comossila.com Different device architectures, including multi-layer structures with separate emissive layers for different colors or mixed layers, are employed to optimize the color rendering and efficiency of WOLEDs utilizing this compound. ingentaconnect.comossila.com Research findings demonstrate that incorporating this compound as a blue dopant can lead to high luminous efficiency and desirable white light color coordinates. nih.govingentaconnect.com For instance, a WOLED device employing DPVBi doped with this compound as the blue component, alongside other emitters, achieved a luminous efficiency of 6.19 cd/A and a maximum luminescence of 15400 cd/m² with CIE coordinates close to (0.33, 0.32). nih.govingentaconnect.com

Application TypeDevice Architecture (Example)Key Performance Metric (Example)ValueNotes
White OLEDs (Organic Lighting)ITO/NPB/DPVBi:this compound-6%/MADN:DCM2-0.5%/Bphen/Liq/Al nih.govingentaconnect.comLuminous Efficiency6.19 cd/A nih.govingentaconnect.comAchieved with 6% this compound doping. nih.govingentaconnect.com
White OLEDs (Organic Lighting)ITO/NPB/DPVBi:this compound-6%/MADN:DCM2-0.5%/Bphen/Liq/Al nih.govingentaconnect.comMaximum Luminescence15400 cd/m² nih.govingentaconnect.comAchieved at 12.9 V. nih.govingentaconnect.com
White OLEDs (Organic Lighting)ITO/NPB/DPVBi:this compound-6%/MADN:DCM2-0.5%/Bphen/Liq/Al nih.govingentaconnect.comCIE Color Coordinates(0.33, 0.32) at 5.7 V; (0.32, 0.32) at 12.9 V nih.govingentaconnect.comIndicates white emission. nih.govingentaconnect.com
Blue OLEDs (Advanced Displays/Lighting)ITO/NPB(600Å)/NPB:this compound-7%(100Å)/ADN:this compound-7%(300Å)/BAlq:this compound-7%(100Å)/BAlq(200Å)/Liq(20Å)/Al(1200Å) researchgate.netMaximum Brightness13190 cd/m² researchgate.netAchieved at 9.5V. researchgate.net
Blue OLEDs (Advanced Displays/Lighting)ITO/NPB(600Å)/NPB:this compound-7%(100Å)/ADN:this compound-7%(300Å)/BAlq:this compound-7%(100Å)/BAlq(200Å)/Liq(20Å)/Al(1200Å) researchgate.netCurrent Efficiency (CE)7.64 cd/A researchgate.netAchieved at 4.0V. researchgate.net
Blue OLEDs (Advanced Displays/Lighting)ITO/m-MTDATA(20nm)/NPB(10nm)/DPVBi:this compound(15 nm,10%)/TPBi(10 nm)/Alq3(20nm)/Cs₂CO₃:Ag₂O(2nm,20%)/Al (100 nm) scientific.netMaximum Current Efficiency4.19 cd/A scientific.netAchieved with 10% this compound doping. scientific.net
Blue OLEDs (Advanced Displays/Lighting)ITO/m-MTDATA(20nm)/NPB(10nm)/DPVBi:this compound(15 nm,10%)/TPBi(10 nm)/Alq3(20nm)/Cs₂CO₃:Ag₂O(2nm,20%)/Al (100 nm) scientific.netMaximum Luminance14757 cd/m² scientific.netAchieved at 17 V. scientific.net

Future Research Directions and Challenges for Bczvbi Based Materials

Advancements in Molecular Design for Enhanced Performance

Molecular design plays a crucial role in improving the intrinsic properties of BCzVBi and its derivatives, directly impacting device performance.

Strategies for Further Efficiency Improvement and Reduced Roll-off

Research indicates that doping this compound into carrier transport materials can lead to highly efficient devices researchgate.net. For instance, doping this compound into hole and electron transport layers, in addition to the emitting layer, has shown improved electrical and optical performance researchgate.net. Device structures with double emitting layers (EMLs) based on step energy have also displayed more excellent electroluminescent efficiency and higher brightness, attributed to better carrier balance and a broadened recombination zone researchgate.net.

Efficiency roll-off, the decrease in efficiency at high current densities, is a significant challenge. This phenomenon can be influenced by factors such as concentration quenching and exciton-charge annihilation, particularly at high doping concentrations where dopant aggregation can occur mdpi.com. Strategies to mitigate roll-off include optimizing doping concentrations and carefully selecting host materials to ensure efficient energy transfer to the guest emitter mdpi.comnih.gov. Device structure engineering, such as employing supplementary light-emitting layers or carrier- and exciton-confining structures, can also help broaden the recombination zone and reduce bimolecular annihilation rates researchgate.netnih.govmdpi.com. Pulsed operation of OLEDs has also been explored as a method to suppress efficiency roll-off by manipulating exciton (B1674681) dynamics and reducing triplet accumulation aps.org.

Molecular Engineering for Operational Stability Enhancement

Enhancing the operational stability of this compound-based devices is critical for their long-term viability. Degradation, especially in blue emitters, is a major concern, and addressing their interaction with host materials and processing conditions is vital ossila.com. Molecular engineering approaches can focus on enhancing the intrinsic stability of the emitter molecule itself ossila.com. Introducing structural modifications, such as incorporating tert-butyl units into carbazole (B46965) moieties, has been shown to enhance electrochemical stability and improve operational lifetime nih.gov. The stability of the host and fluorescent materials used in conjunction with this compound also plays an important role, and future research aims to improve device lifetime through methods like pulsed current stressing and device structure engineering mdpi.com.

Exploration of Novel Device Architectures and Processing Techniques

Developing new device architectures and processing techniques can unlock the full potential of this compound.

Solution-Processable this compound Derivatives

While vacuum thermal evaporation is a common fabrication technique for small-molecule OLEDs, solution processing offers advantages in terms of cost reduction and increased productivity mdpi.comu-tokyo.ac.jp. Research into solution-processable this compound derivatives is ongoing, with studies exploring the synthesis of twisted hole-transporting materials that exhibit superior solubility in common organic solvents, facilitating the fabrication of solution-processed OLEDs researchgate.net. Developing solution-processable emitters and charge transport materials is a key direction for enabling cost-effective manufacturing of large-area OLEDs acs.orgnycu.edu.tw.

Advanced Interfacial Engineering for Charge Management

Precise management of charge carriers and excitons at the interfaces between different layers is crucial for optimizing device performance. Interface engineering ensures proper energy-level alignment and charge carrier balance, preventing exciton leakage and improving light emission efficiency ossila.com. In devices containing this compound as the blue fluorophore, exciton formation often occurs at the interface between carrier transport layers and adjacent blue emitting layers ossila.com. Strategies for advanced interfacial engineering include the use of bipolar interlayer materials to manage charge carrier balance and control the recombination zone, contributing to increased stability ossila.com. Exciton-blocking layers employed between the electron-transporting layer and the undoped host spacer layer can significantly influence OLED performance by affecting the distribution of singlet and triplet excitons spiedigitallibrary.org. Optimizing the number and placement of such layers can lead to a better trade-off between color stability and electroluminescence efficiency spiedigitallibrary.org.

Addressing Fundamental Understanding Gaps

Despite extensive research, a complete understanding of the fundamental processes governing the performance and degradation of this compound-based materials is still evolving. Future efforts will be directed towards closing these knowledge gaps.

Deeper Mechanistic Insights into Complex Exciton Dynamics

Understanding the intricate exciton dynamics within the emissive layer is paramount for designing more efficient and stable this compound-based OLEDs. This includes gaining deeper insights into energy transfer mechanisms (e.g., Förster and endothermic energy transfer), exciton formation, diffusion, and annihilation processes (e.g., singlet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA)). spiedigitallibrary.orgresearchgate.netmdpi.comaip.orgoak.go.kru-tokyo.ac.jpresearcher.lifebioengineer.orgresearchgate.net While energy transfer from host to this compound dopant is a key mechanism for efficient emission, the role of endothermic energy transfer, particularly at higher voltages, requires further investigation to fully understand its contribution to device performance. spiedigitallibrary.orgoak.go.kr Research is also needed to better understand how molecular design influences exciton quenching mechanisms and how to effectively suppress non-radiative losses. researchgate.netresearcher.life Advanced spectroscopic techniques and theoretical modeling are crucial tools for probing these complex dynamics in situ within operating devices, providing the necessary information to guide the design of materials and device architectures that optimize exciton utilization and minimize efficiency losses. aip.orgbioengineer.org

Correlation Between Molecular Structure, Film Morphology, and Device Performance

The performance of organic semiconductor devices is intimately linked to the solid-state properties of the active layers, which are dictated by the molecular structure and resulting film morphology. For this compound, understanding the precise correlation between its molecular structure, how it packs and forms thin films, and the ultimate device performance is a critical area for future research. Factors such as doping concentration and the nature of the host and transport materials can influence the morphology of this compound-containing layers, affecting charge transport pathways, exciton diffusion lengths, and the potential for dopant aggregation. mdpi.comaip.orgresearchgate.netoak.go.krresearchgate.netmdpi.com Dopant aggregation at high concentrations can facilitate charge injection and transport but also enhance exciton interaction and non-radiative decay, highlighting the need to understand and control morphology. mdpi.com Future studies should employ advanced characterization techniques to probe the nanoscale morphology of this compound films in different device environments and correlate these structural features with electrical and optical performance metrics. This knowledge can inform the rational design of this compound derivatives or optimized film deposition processes to achieve morphologies that promote efficient charge transport and exciton management, leading to improved efficiency and operational lifetime. mdpi.comoak.go.krmdpi.comspie.org

Q & A

Q. What are the key photophysical properties of BCzVBi that make it suitable as a blue emitter in OLEDs?

this compound's utility in OLEDs stems from its triplet energy level (1.81–1.94 eV) and spectral overlap with host materials. Its absorption spectrum overlaps with the photoluminescence (PL) of hosts like NPB and Bphen, enabling Förster resonance energy transfer (FRET) . Additionally, this compound exhibits hole mobility of 1×10⁻³ cm²/Vs and electron mobility of 1.02×10⁻⁵ cm²/Vs (measured via time-of-flight), which influence charge balance in devices . Critical measurements include:

  • Triplet Energy : Determined via low-temperature phosphorescence spectroscopy.
  • Mobility : Calculated using time-of-flight photocurrent analysis under varying electric fields .
  • Spectral Overlap : Evaluated via PL and absorption spectroscopy to optimize host-dopant pairing .

Q. How does the doping concentration of this compound influence energy transfer mechanisms in host-guest systems?

At 5 wt% doping, this compound creates triplet exciton traps due to its lower triplet energy (1.81 eV) compared to hosts like CBP (2.42 eV), leading to non-radiative losses. However, higher doping concentrations (>10 wt%) risk aggregation and quenching. Methodologies to assess this include:

  • PL Quenching Studies : To quantify energy transfer efficiency between host and dopant.
  • Electroluminescence (EL) Spectroscopy : To monitor emission peaks (e.g., 449 nm and 473 nm in this compound) and verify Förster transfer dominance .
  • Transient Electroluminescence : To measure exciton lifetime and triplet harvesting efficiency .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in triplet exciton transfer efficiency between this compound and host materials?

Discrepancies arise from conflicting reports on Dexter vs. Förster transfer dominance. To address this:

  • Layer-Specific Doping : Compare devices with this compound doped in the hole transport layer (HTL), emissive layer (EML), or electron transport layer (ETL). For example, NPB (HTL) doping improves luminous efficiency by 18.5% due to better spectral overlap .
  • Triplet Energy Mapping : Use differential pulse voltammetry and low-temperature spectroscopy to align host-dopant energy levels .
  • Transient Absorption Spectroscopy : Track triplet exciton diffusion rates across interfaces .

Q. How can researchers optimize charge balance in this compound-based OLEDs through layer engineering?

Charge imbalance in this compound devices arises from its low electron mobility. Strategies include:

  • Host Material Selection : Pair this compound with high-mobility hosts like Bphen (electron mobility: 1×10⁻³ cm²/Vs) to compensate for its electron transport limitations .
  • Hybrid Doping : Dope this compound in both HTL and ETL to create trap-assisted recombination zones, improving current density by 25% .
  • Interface Modification : Insert thin Liq (8-hydroxyquinolinato lithium) layers to enhance electron injection .

Q. What methodologies address non-radiative triplet state losses in this compound-doped emissive layers?

Triplet exciton trapping in this compound reduces internal quantum efficiency (IQE). Solutions involve:

  • Triplet Fusion (TF) : Use hosts like CzPA with lower triplet energy (1.77 eV) to promote triplet-to-singlet upconversion via annihilation, achieving 10% external quantum efficiency (EQE) .
  • Confinement Structures : Design EMLs with graded doping profiles to localize excitons away from non-radiative sites .
  • Magnetic Field Modulation : Apply external fields to suppress triplet-triplet annihilation losses .

Q. How do plasmonic nanoparticles influence the electroluminescent efficiency of this compound, and what factors determine the optimal integration depth?

Al nanoparticles (Al-NPs) enhance this compound's emission via localized surface plasmon polariton (LSPP) effects. Key considerations:

  • Proximity-Dependent Coupling : Embed Al-NPs in the ETL (e.g., TmPyPb) at 4–12 nm depths to balance Förster-like enhancement and quenching .
  • EL Intensity Mapping : Compare devices with/without Al-NPs to identify optimal LSPP interaction distances (e.g., 8 nm depth improves luminance by 30%) .
  • Time-Resolved Spectroscopy : Quantify radiative vs. non-radiative decay rate changes induced by plasmonic fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.